2H-Isoindol-2-carboximidamid, 1,3-dihydro-

Übersicht

Beschreibung

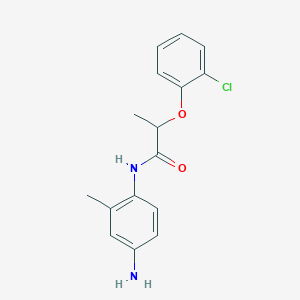

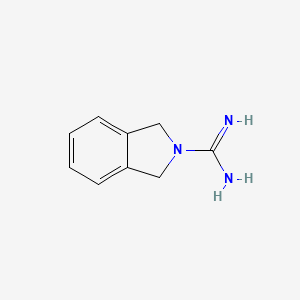

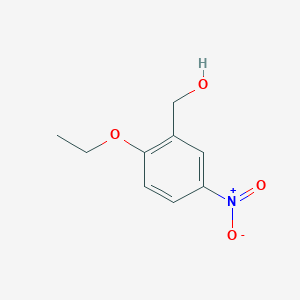

“2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is a chemical compound with the molecular formula C9H11N3 . It is also known as N’-hydroxy-1,3-dihydro-2H-isoindole-2-carboximidamide .

Synthesis Analysis

The synthesis of isoindoles, including “2H-Isoindole-2-carboximidamide, 1,3-dihydro-”, has been a subject of research in recent years . The synthesis methods are based on ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” can be represented by the InChI code: 1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,9H,5-6,10H2 .Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications .Physical And Chemical Properties Analysis

The molecular weight of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is 161.2 g/mol. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Verbindungen

2H-Isoindol-2-carboximidamid: dient als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen. Seine Reaktivität ermöglicht die Bildung komplexer Moleküle, die eine Reihe von biologischen Aktivitäten aufweisen, darunter antimikrobielle, anthelmintische, insektizide und antikanker-Eigenschaften . Die Fähigkeit der Verbindung, Ringverschlussreaktionen und anschließende Transformationen zu durchlaufen, macht sie zu einem wertvollen Baustein in der pharmazeutischen Chemie.

Materialwissenschaftliche Anwendungen

Isoindolderivate, einschließlich 2H-Isoindol-2-carboximidamid, sind in der Materialwissenschaft von Bedeutung. Sie tragen zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit, Flexibilität und Festigkeit bei . Diese Materialien finden Anwendung in der Elektronik, in Beschichtungen und in strukturellen Komponenten.

Photodynamische Therapie

Im Bereich der photodynamischen Therapie werden Isoindolverbindungen als Photosensibilisatoren untersucht . Sie können durch Licht aktiviert werden, um reaktive Sauerstoffspezies zu erzeugen, die effektiv Krebszellen zerstören. Die einzigartige Struktur von 2H-Isoindol-2-carboximidamid macht es zu einem Kandidaten für die Entwicklung neuer Photosensibilisatoren mit verbesserter Selektivität und reduzierten Nebenwirkungen.

Entwicklung von COX-2-Inhibitoren

Die Isoindol-Gruppierung ist ein Schlüsselmerkmal in der Struktur von COX-2-Inhibitoren, die Medikamente sind, die zur Reduzierung von Entzündungen und Schmerzen eingesetzt werden . 2H-Isoindol-2-carboximidamid kann modifiziert werden, um seine Bindungsaffinität zum COX-2-Enzym zu erhöhen, was zur Entwicklung effektiverer entzündungshemmender Medikamente führt.

Antivirenmittel

Indolderivate, die eng mit Isoindolen verwandt sind, haben sich als potenzielle antivirale Mittel erwiesen . Daher könnte 2H-Isoindol-2-carboximidamid verwendet werden, um neue Verbindungen zu synthetisieren, die virale Infektionen bekämpfen, und so eine neue Möglichkeit zur Behandlung von Krankheiten wie Influenza und anderen viralen Krankheitserregern bieten.

Zukünftige Richtungen

The future directions in the research of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and detailed investigation of its physical and chemical properties. Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy , suggesting potential future directions in these areas.

Wirkmechanismus

Isoindoles have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . They are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .

Biochemische Analyse

Biochemical Properties

2H-Isoindole-2-carboximidamide, 1,3-dihydro- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to proteins and alter their function, leading to changes in cellular processes. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity .

Cellular Effects

The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activity of COX enzymes by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- vary with different dosages in animal models . At low doses, this compound can effectively inhibit inflammation and reduce pain without causing significant adverse effects . At higher doses, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Animal studies have also shown that the pharmacokinetics of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be influenced by factors such as age, sex, and genetic background .

Metabolic Pathways

2H-Isoindole-2-carboximidamide, 1,3-dihydro- is involved in several metabolic pathways, including those related to inflammation and cellular metabolism . This compound can interact with enzymes such as COX and lipoxygenase, which are involved in the metabolism of arachidonic acid . By inhibiting these enzymes, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can reduce the production of pro-inflammatory mediators and modulate the inflammatory response . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and influencing the levels of metabolites . These interactions highlight the complex role of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to specific proteins, such as albumin, which can facilitate its distribution to different tissues . The localization and accumulation of this compound within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding the transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is crucial for optimizing its therapeutic use and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can be localized to the mitochondria, where it can influence mitochondrial function and cellular metabolism . The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is an important factor in determining its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

1,3-dihydroisoindole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9(11)12-5-7-3-1-2-4-8(7)6-12/h1-4H,5-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHAEVPMSNINKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)